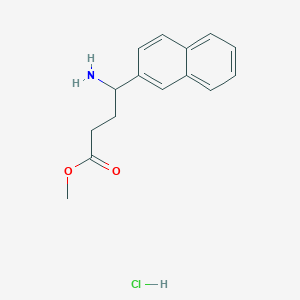

Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride

Description

Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride (CAS 811842-04-3) is a synthetic organic compound with the molecular formula C₁₅H₁₇NO₂·HCl and a molecular weight of 287.77 g/mol . Structurally, it consists of a naphthalene ring substituted at the 2-position with a butyrate ester moiety, an amino group at the 4-position of the butyrate chain, and a hydrochloride salt.

Safety data highlight standard handling precautions for laboratory use, though toxicity profiles remain unspecified .

Properties

IUPAC Name |

methyl 4-amino-4-naphthalen-2-ylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13;/h2-7,10,14H,8-9,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXXAIGFDCRZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373405 | |

| Record name | Methyl 4-amino-4-(naphthalen-2-yl)butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-04-3 | |

| Record name | Methyl 4-amino-4-(naphthalen-2-yl)butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Naphthalene Derivative Preparation

Starting from naphthalene, selective substitution is performed to introduce the 2-naphthalenyl group. This may involve halogenation or lithiation followed by reaction with suitable electrophiles to install the butyrate side chain precursor.

Step 2: Formation of Butyrate Side Chain

The butyrate side chain can be introduced via alkylation or acylation reactions. For example, an appropriate butyric acid derivative or its activated form (such as acid chloride or anhydride) can be reacted with the naphthalene intermediate to form the ester linkage.

Step 3: Introduction of the Amino Group

The amino group at the 4-position of the butyrate chain can be introduced through:

- Nucleophilic substitution on a suitable leaving group precursor (e.g., halide or tosylate).

- Reductive amination or other amination reactions tailored to install the primary amino group.

Protection and deprotection strategies may be employed to ensure selective amination without side reactions.

Step 4: Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent like ethanol or methanol, to yield methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride as a crystalline solid with enhanced water solubility.

Representative Data Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride | C15H18ClNO2 | Amino group at 1-position on naphthalene ring |

| N-(naphthalen-2-yl)butanamide | C14H15NO | Amide functionality instead of ester |

| 4-Amino-N-(naphthalen-1-yl)butanamide | C15H17N | Different functional groups, amide vs ester |

| This compound | C15H18ClNO2 | Amino and ester groups at 4-position on 2-naphthalenyl ring |

This table highlights the structural specificity of the target compound compared to similar analogues, emphasizing the unique combination of amino and ester functionalities on the naphthalene ring.

Research Findings and Optimization Notes

- The selectivity of amino group introduction is critical; methods such as controlled nucleophilic substitution or reductive amination are preferred to avoid over-alkylation or side reactions.

- The esterification step requires careful control of reaction conditions to prevent hydrolysis or transesterification.

- Conversion to the hydrochloride salt enhances aqueous solubility , which is beneficial for biological assays and pharmaceutical formulations.

- Literature reports suggest that protecting groups on the amino nitrogen may be necessary during multi-step synthesis to avoid side reactions, with subsequent deprotection before salt formation.

- Alternative synthetic routes involving intramolecular Friedel-Crafts acylation and N-alkylation steps have been explored for related naphthalene derivatives, which may provide stereospecific or higher-yielding pathways.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Naphthalene functionalization | Halogenation/Lithiation | Halogenating agents, organolithium reagents | Position-selective substitution |

| Butyrate ester formation | Esterification/Acylation | Butyric acid derivatives, acid chlorides | Control of esterification conditions |

| Amino group introduction | Nucleophilic substitution/Reductive amination | Amines, reducing agents (e.g., NaBH4) | Protection/deprotection strategies |

| Hydrochloride salt formation | Acid-base reaction | HCl in alcohol solvents | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride serves as a building block in organic synthesis . Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for chemical research.

Biology

In biological studies, this compound is investigated for its potential antimicrobial and anticancer properties . Research indicates that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring and amino group are crucial for binding interactions, which can lead to therapeutic applications.

Medicine

This compound is explored for its potential use in drug development . Its pharmacological properties are of interest in creating new medications that target specific diseases or conditions. The compound's ability to enhance solubility in water makes it suitable for pharmaceutical formulations .

Industry

In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties allow it to be used in developing products that require specific functional groups or structural characteristics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various pathogens, suggesting its potential as a lead compound in antibiotic development.

- Anticancer Properties : Research indicated that this compound could inhibit the growth of cancer cells through specific pathways involving apoptosis (programmed cell death), highlighting its therapeutic potential in oncology.

- Drug Development : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, making it a candidate for further drug formulation studies .

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalene ring and amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride, we compare it with L-Leucine 4-methoxy-β-naphthylamide hydrochloride (CAS 4467-68-9), a structurally related naphthalene derivative .

| Property | Methyl 4-amino-4-naphthalen-2-yl-butyrate HCl | L-Leucine 4-methoxy-β-naphthylamide HCl |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO₂·HCl | C₁₇H₂₂N₂O₂·HCl |

| Molecular Weight | 287.77 g/mol | 322.8 g/mol |

| Functional Groups | Naphthalene, amino, ester, HCl salt | Naphthalene, methoxy, leucine amide, HCl salt |

| Key Applications | Potential pharmaceutical intermediate | Enzyme assay substrate (e.g., peptidases) |

| Stability | Not specified | ≥2 years at -20°C |

| UV/Vis Absorption | Not reported | λmax: 248, 298 nm |

Structural and Functional Differences:

- Naphthalene Substitution: The target compound features an amino-butyl ester group at the naphthalene 2-position, while the comparator has a methoxy group at the 4-position and a leucine-derived amide at the β-position.

- Polarity: The leucine amide and methoxy groups in L-Leucine 4-methoxy-β-naphthylamide HCl increase its hydrogen-bonding capacity (four acceptors vs.

- Applications : The leucine derivative’s amide linkage and UV activity make it suitable for enzymatic studies, whereas the target compound’s ester group may favor hydrolytic activation in drug delivery systems.

Research Findings and Implications

Physicochemical Behavior:

- The lower molecular weight of Methyl 4-amino-4-naphthalen-2-yl-butyrate HCl (287.77 vs. 322.8 g/mol) could translate to faster diffusion kinetics in biological systems, a critical factor in drug design .

- The ester group in the target compound is more hydrolytically labile than the amide bond in the leucine derivative, suggesting divergent metabolic pathways .

Environmental and Health Considerations:

- While neither compound’s environmental impact is discussed in the evidence, naphthalene derivatives are generally scrutinized for persistence and toxicity. The leucine derivative’s use in controlled enzymatic assays minimizes environmental release, whereas the target compound’s applications (if industrial) may require stricter disposal protocols .

Biological Activity

Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride, a compound characterized by its naphthalene ring and butyrate moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and implications in drug development.

- Molecular Formula : C15H18ClNO2

- Molecular Weight : Approximately 279.76 g/mol

- IUPAC Name : this compound

This compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various pharmaceutical applications.

This compound interacts with specific molecular targets such as enzymes and receptors. The presence of the naphthalene ring and the amino group is crucial for binding, which modulates the activity of these targets. The compound's mechanism may involve:

- Enzyme Modulation : It can influence enzyme activity, potentially affecting metabolic pathways.

- Receptor Binding : The compound may exhibit affinity for various receptors, impacting neurotransmission and other physiological processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.

- Anticancer Activity : Investigations have indicated that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.

- Neurotransmitter Modulation : Its interaction with neurotransmitter systems could provide insights into its role in neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride | C15H18ClNO2 | Different position of amino group on naphthalene |

| N-(naphthalen-2-yl)butanamide | C14H15NO | Lacks ester functionality; amide instead |

| 4-Amino-N-(naphthalen-1-yl)butanamide | C15H17N | Similar structure but different functional groups |

The unique combination of an amino group and butyrate ester functionality in this compound may contribute to distinct biological activities not observed in similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery:

- Study on Anticancer Effects : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Neurotransmitter Interaction Study : Research indicated that this compound modulates GABAergic neurotransmission, suggesting therapeutic potential in anxiety disorders .

- Enzyme Inhibition Studies : Investigations into its ability to inhibit certain enzymes revealed promising results, indicating a role in metabolic regulation that could be leveraged for therapeutic purposes .

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Target Criteria |

|---|---|---|

| HPLC-UV | Column: C18, 5 µm Mobile Phase: MeCN/H2O (0.1% TFA) Flow Rate: 1.0 mL/min | Purity ≥98% (RT ±0.2 min) |

| ESI-MS | Ion Mode: Positive Mass Range: 100–600 m/z | [M+H]+ observed within ±0.5 Da |

| 1H NMR | Solvent: DMSO-d6 Integration: 90–110% for all protons | No unidentified peaks (<0.5% area) |

Q. Table 2: Factorial Design for Reaction Optimization

| Variable | Low Level (-1) | High Level (+1) | Optimal Range |

|---|---|---|---|

| Temperature | 25°C | 60°C | 40–50°C |

| Catalyst (%) | 0.5 | 2.0 | 1.2–1.5 |

| Solvent | THF | DMF | DCM/MeOH (3:1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.